molecular formula C15H13ClN2O4 B5530815 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide

2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide

Cat. No. B5530815
M. Wt: 320.73 g/mol
InChI Key: HHFJJGDUEXTJBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide involves several chemical reactions and techniques. For instance, 2-(4-Methoxybenzyloxy)-3-nitropyridine, a compound prepared from 2-chloro-3-nitropyridine and p-methoxybenzyl alcohol, reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate to yield corresponding ethers under mild conditions (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).

Molecular Structure Analysis

The molecular structure of derivatives similar to 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide has been elucidated using techniques such as X-ray diffraction (XRD). These studies reveal the crystal structure and provide insights into the intermolecular interactions and the degree of pyramidality of the nitrogen atom in the amide group, which influences the compound's reactivity and properties (Shtamburg et al., 2012).

Chemical Reactions and Properties

2-Chloro-N-(2-methoxybenzyl)-4-nitrobenzamide participates in selective reactions forming various derivatives. For example, its reaction with AcONa in MeCN selectively forms N-acetoxy derivatives, indicating its reactivity towards nucleophilic substitution reactions. Such chemical behaviors are essential for further modifications and applications of this compound (Shtamburg et al., 2012).

Physical Properties Analysis

While specific studies directly detailing the physical properties of 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide were not found, related compounds have been analyzed to determine their crystallographic parameters, such as space groups, unit cell dimensions, and molecular conformations. These properties are critical for understanding the compound's behavior in solid-state forms and its potential applications in material science (Lei et al., 2011).

Chemical Properties Analysis

The chemical properties of 2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide, such as reactivity towards nucleophiles, electrophiles, and its behavior under different chemical conditions, are inferred from its functional groups and molecular structure. Studies on related compounds provide insights into the reactivity patterns, such as electrophilic and nucleophilic substitution reactions that are crucial for synthetic applications (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).

Mechanism of Action

The mechanism of action of benzamides in biological systems can vary widely and depends on their specific chemical structure . Some benzamides are used as antipsychotic drugs, while others have anticancer or antimicrobial activity .

Safety and Hazards

The safety and hazards of such compounds would depend on their specific chemical structure . Some benzamides are safe enough to be used as drugs, while others may be toxic or carcinogenic .

Future Directions

The future directions for research on such compounds could include the development of new synthetic methods, the discovery of new biological activities, and the improvement of their physical and chemical properties .

properties

IUPAC Name

2-chloro-N-[(2-methoxyphenyl)methyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-14-5-3-2-4-10(14)9-17-15(19)12-7-6-11(18(20)21)8-13(12)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFJJGDUEXTJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxybenzyl)-4-nitrobenzamide

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